2-chloro-N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]acetamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as acetamide derivatives, has been reported in the literature. For instance, a series of new acetamide derivatives of primary and secondary amines have been synthesized under microwave irradiation . Another study reported the synthesis of N-(substituted phenyl)-2-chloroacetamides .Molecular Structure Analysis
The molecular structure of similar compounds, such as 2-chloro-N-(2,4-dinitrophenyl) acetamide, has been characterized by 1H and 13C NMR spectroscopy, ESI–MS, X-ray crystallography, and elemental analysis . A detailed analysis of the molecular structure of “2-chloro-N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]acetamide” specifically is not available in the literature.Chemical Reactions Analysis
The chemical reactions involving similar compounds, such as acetamide derivatives, have been studied. For example, a series of new acetamide derivatives have been synthesized and assessed for their antibacterial activity . Another study reported the synthesis and in vitro evaluation of tetrahydropyridines as potential CDK2 and DprE1 inhibitors .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as o-Chloroacetanilide, have been reported. For instance, o-Chloroacetanilide is a colorless solid, although older samples may appear yellow. It has a characteristic odor and is readily soluble in water .Scientific Research Applications
Antimicrobial and Antifungal Activity
Compounds derived from reactions involving piperidine derivatives, such as 2-chloro-N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]acetamide, have been investigated for their antimicrobial activities. Specifically, derivatives obtained from the reaction of 2-chloro-N-(benzothiazole-2-yl)acetamides with piperidine derivatives demonstrated notable antimicrobial properties. These compounds were tested against pathogenic bacteria and Candida species, revealing a higher efficacy against fungal pathogens. Among the Candida species, C. utilis showed significant susceptibility to certain compounds, suggesting that specific structural features like the 2,6-dimethylpiperidine group and chloro and methyl substituents on the benzothiazole ring play a crucial role in anticandidal activity. Moreover, cytotoxicity assessments through MTT assays indicated that the effective doses of these derivatives were lower than their cytotoxic doses, highlighting their potential therapeutic window (Mokhtari & Pourabdollah, 2013).
Pharmaceutical Salt Formulation
The compound has been identified in the formulation of new pharmaceutical salts, such as N-{2-[((2S)-3-{[1-(4-chlorobenzyl)piperidin-4-yl]amino}-2-hydroxy-2-methylpropyl)oxy]-4-hydroxyphenyl}acetamide benzoate or its solvates. These salts are utilized in pharmaceutical compositions and therapies, indicating the compound's role in the development of medicinal formulations aimed at treating various conditions (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).
Synthesis and Characterization
The compound and its derivatives have been synthesized and characterized, contributing to the understanding of their chemical properties and potential applications. The synthesis of related compounds, such as N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide, starting from piperazine and N-chloroacetyl-2,6-xylidine, has been described. These processes highlight the versatility and reactivity of the compound in chemical synthesis, providing insights into its potential utility in various chemical and pharmaceutical contexts (Guillaume et al., 2003).
Safety And Hazards
properties
IUPAC Name |
2-chloro-N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O2/c1-8(12-9(14)7-11)10(15)13-5-3-2-4-6-13/h8H,2-7H2,1H3,(H,12,14)/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVYALKGBHGBDJ-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCCC1)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCCCC1)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]acetamide |
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